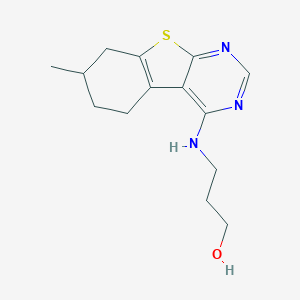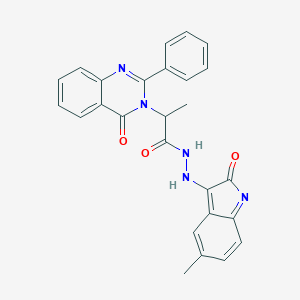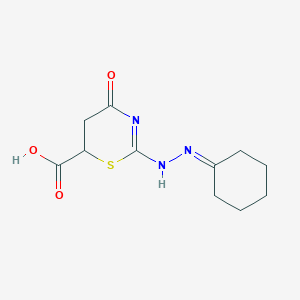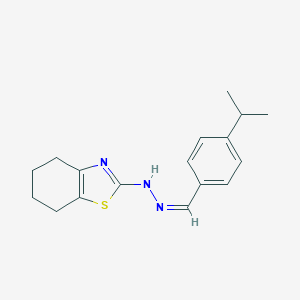![molecular formula C17H13N3O3S2 B255208 2-[(E)-[[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]hydrazinylidene]methyl]benzoic acid](/img/structure/B255208.png)
2-[(E)-[[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]hydrazinylidene]methyl]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(E)-[[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]hydrazinylidene]methyl]benzoic acid is a complex organic compound that features a benzothiazole moiety, a benzoic acid group, and a hydrazone linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-[[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]hydrazinylidene]methyl]benzoic acid typically involves multiple steps:
Formation of the Benzothiazole Moiety: This can be achieved by reacting 2-aminothiophenol with a suitable aldehyde under acidic conditions.
Acetylation: The benzothiazole derivative is then acetylated using acetic anhydride.
Hydrazone Formation: The acetylated product is reacted with hydrazine hydrate to form the hydrazone linkage.
Condensation with Benzoic Acid: Finally, the hydrazone derivative is condensed with a benzoic acid derivative under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole moiety.
Reduction: Reduction reactions can target the hydrazone linkage, potentially converting it to a hydrazine derivative.
Substitution: Electrophilic substitution reactions can occur on the benzene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrazine derivatives.
Substitution: Halogenated benzothiazole derivatives.
科学研究应用
2-[(E)-[[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]hydrazinylidene]methyl]benzoic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for developing new drugs, particularly those targeting cancer or infectious diseases.
Materials Science: The compound’s unique structure makes it suitable for use in organic electronics and as a precursor for advanced materials.
Biological Studies: It can serve as a fluorescent probe for imaging applications due to its potential photophysical properties.
作用机制
The mechanism of action of 2-[(E)-[[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]hydrazinylidene]methyl]benzoic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors involved in cellular signaling pathways.
Pathways Involved: It could modulate pathways related to oxidative stress, apoptosis, or cell proliferation.
相似化合物的比较
Similar Compounds
- 2-[(E)-{2-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]phenol
- 2-[(E)-{2-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]aniline
Uniqueness
The presence of the benzoic acid group in 2-[(E)-[[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]hydrazinylidene]methyl]benzoic acid distinguishes it from similar compounds, potentially enhancing its solubility and reactivity in biological systems.
属性
分子式 |
C17H13N3O3S2 |
|---|---|
分子量 |
371.4 g/mol |
IUPAC 名称 |
2-[(E)-[[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]hydrazinylidene]methyl]benzoic acid |
InChI |
InChI=1S/C17H13N3O3S2/c21-15(10-24-17-19-13-7-3-4-8-14(13)25-17)20-18-9-11-5-1-2-6-12(11)16(22)23/h1-9H,10H2,(H,20,21)(H,22,23)/b18-9+ |
InChI 键 |
JHJSSQFJTFBLCX-GIJQJNRQSA-N |
手性 SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3S2)C(=O)O |
SMILES |
C1=CC=C(C(=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3S2)C(=O)O |
规范 SMILES |
C1=CC=C(C(=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3S2)C(=O)O |
溶解度 |
41.5 [ug/mL] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-{3-nitrophenyl}-3-(3-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B255125.png)

![(Z)-5-(azepan-1-yl)-6-(cyano(1-ethyl-1H-benzo[d]imidazol-2(3H)-ylidene)methyl)pyrazine-2,3-dicarbonitrile](/img/structure/B255131.png)
![(E)-{1-[2-(dimethylammonio)ethyl]-2-(4-nitrophenyl)-4,5-dioxopyrrolidin-3-ylidene}(4-fluorophenyl)methanolate](/img/structure/B255136.png)
![3-{(Z)-[3-(2-Furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-hydroxypropyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B255137.png)
![9-methyl-3-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B255138.png)
![N-(1,3-benzodioxol-5-yl)-3-[4-(benzyloxy)-3-methoxyphenyl]acrylamide](/img/structure/B255140.png)

![5,6-dimethyl-2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B255151.png)
![N'-[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]cyclohexanecarbohydrazide](/img/structure/B255155.png)
![3-methyl-N-[4-({2-[(4-nitrophenoxy)acetyl]hydrazinyl}carbonyl)phenyl]benzamide](/img/structure/B255156.png)
![N-(5-benzyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-cyano-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B255160.png)


